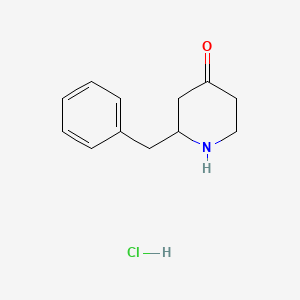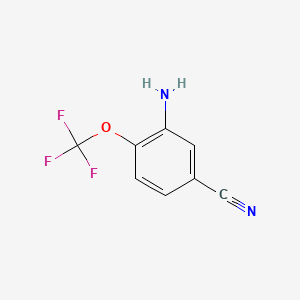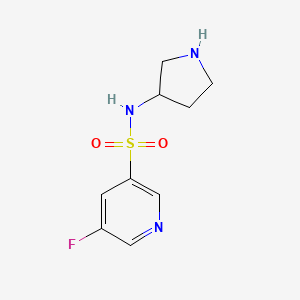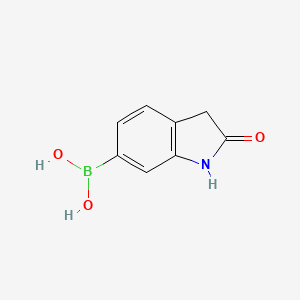
(2-Oxoindolin-6-yl)boronic acid
Descripción general
Descripción
“(2-Oxoindolin-6-yl)boronic acid” is a boronic acid derivative with the molecular formula C8H8BNO3 . It is also known by other names such as “Oxindole-6-boronic acid” and "(2-oxo-1,3-dihydroindol-6-yl)boronic acid" .
Synthesis Analysis
Boronic acids, including “(2-Oxoindolin-6-yl)boronic acid”, are commonly used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The synthetic processes used to obtain these active compounds are relatively simple and well known .
Molecular Structure Analysis
The InChI code for “(2-Oxoindolin-6-yl)boronic acid” is 1S/C8H8BNO3/c11-8-3-5-1-2-6 (9 (12)13)4-7 (5)10-8/h1-4,10-13H . The molecular weight of this compound is 176.97 g/mol .
Chemical Reactions Analysis
Boronic acids, including “(2-Oxoindolin-6-yl)boronic acid”, have been reported to have various biological activities . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors : Boronic acids, including (2-Oxoindolin-6-yl)boronic acid derivatives, are instrumental in the development of selective fluorescent chemosensors. These chemosensors are crucial for detecting biological substances, which is vital for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Sensing Applications : The interaction of boronic acids with diols and strong Lewis bases makes them useful in various sensing applications. These include biological labeling, protein manipulation, and therapeutic development (Lacina, Skládal, & James, 2014).
Fluorescent Labeling in HPLC : Boronic acids, including derivatives like 3-[(1-{[4-(5, 6-Dimethoxy-1-oxoisoindolin-2-yl)-2-methoxyphenyl] sulfonyl}-pyrrolidin-2-yl) carbonylamino] phenylboronic acid, have been used as fluorescent labeling reagents for the detection of diol compounds in High-Performance Liquid Chromatography (HPLC) (Terado et al., 2000).
Biomedical Applications : Boronic acid polymers, including those derived from (2-Oxoindolin-6-yl)boronic acid, are valuable in various biomedical applications such as HIV, obesity, diabetes, and cancer treatment (Cambre & Sumerlin, 2011).
Pharmaceutical Agents : The unique structural features of boronic acid compounds make them potent enzyme inhibitors and useful in cancer therapy and as antibody mimics for recognizing important saccharides (Yang, Gao, & Wang, 2003).
Synthesis and Properties of Derivatives : Studies on derivatives of 2-oxoindoline, including those involving boronic acids, focus on developing active and harmless medicines. The nootropic activity of certain compounds containing amino acid esters moieties has been particularly noted (Altukhov, 2014).
Enzyme Inhibition : Boronic acids are increasing in utility as inhibitors of synthetases, playing a significant role in small-molecule pharmaceuticals (Baker, Tomsho, & Benkovic, 2011).
Polymer Chemistry : Boronic acid-functionalized polymers demonstrate responsiveness towards changes in pH and sugar concentrations, making them suitable for drug delivery and sensor materials (Vancoillie et al., 2016).
Materials Science : Boronic acids are versatile in materials science, enabling applications in organic reactions, molecular recognition, and medicine (Bull et al., 2013).
Chemical Sensing : Their ability to form complexes with diols and interact with Lewis bases renders boronic acids useful in chemical sensors and health diagnostics (Li, Zhu, Marken, & James, 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-oxo-1,3-dihydroindol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c11-8-3-5-1-2-6(9(12)13)4-7(5)10-8/h1-2,4,12-13H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNQBQVYRMHRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CC(=O)N2)C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675411 | |
| Record name | (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxoindolin-6-yl)boronic acid | |
CAS RN |
1217500-61-2 | |
| Record name | B-(2,3-Dihydro-2-oxo-1H-indol-6-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxindole-6-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



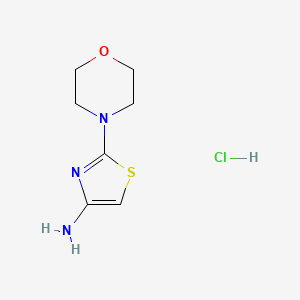
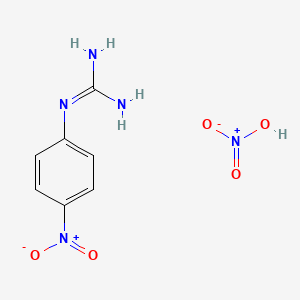
![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)
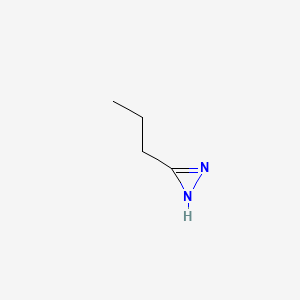
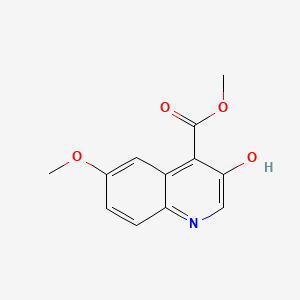
![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B595860.png)
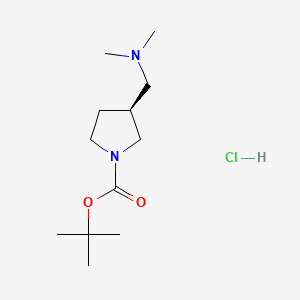
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxoethyl)amino]acetate](/img/structure/B595862.png)
![3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B595863.png)
